molecular formula C21H19N9O2 B11180543 5-amino-1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-1H-pyrazole-4-carbonitrile

5-amino-1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-1H-pyrazole-4-carbonitrile

Cat. No.: B11180543
M. Wt: 429.4 g/mol
InChI Key: MHXZZZOOLKSWFT-UHFFFAOYSA-N
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Description

5-amino-1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-1H-pyrazole-4-carbonitrile is a complex organic compound that features a pyrazole ring substituted with an amino group and a carbonitrile group It also contains a triazine ring substituted with two 4-methoxyphenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-1H-pyrazole-4-carbonitrile typically involves multiple steps

    Preparation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with 4-methoxyaniline under controlled conditions to introduce the 4-methoxyphenylamino groups.

    Formation of the Pyrazole Ring: The pyrazole ring can be formed by reacting hydrazine with an appropriate diketone or β-ketonitrile.

    Coupling of the Triazine and Pyrazole Rings: The triazine and pyrazole rings can be coupled using a suitable coupling agent, such as a carbodiimide, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe in biological assays to study cellular processes.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments with specific color properties.

    Agriculture: It can be used in the development of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of 5-amino-1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-amino-1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-1H-pyrazole-4-carbonitrile lies in its combination of a pyrazole ring with a triazine ring, both of which are functionalized with amino and carbonitrile groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C21H19N9O2

Molecular Weight

429.4 g/mol

IUPAC Name

5-amino-1-[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C21H19N9O2/c1-31-16-7-3-14(4-8-16)25-19-27-20(26-15-5-9-17(32-2)10-6-15)29-21(28-19)30-18(23)13(11-22)12-24-30/h3-10,12H,23H2,1-2H3,(H2,25,26,27,28,29)

InChI Key

MHXZZZOOLKSWFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=C(C=N3)C#N)N)NC4=CC=C(C=C4)OC

Origin of Product

United States

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